

AM-694: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: AM-694

Cat. No.: B1665942

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Abstract

AM-694 is a potent and selective synthetic cannabinoid agonist that exhibits high affinity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the mechanism of action of **AM-694**, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its pharmacological characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cannabinoid research and drug development.

Introduction

AM-694, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that has been widely used in scientific research to investigate the endocannabinoid system.^{[1][2]} Its high potency and selectivity for the CB1 receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.^{[2][3]} Understanding the precise mechanism of action of **AM-694** is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the endocannabinoid system.

Quantitative Pharmacological Data

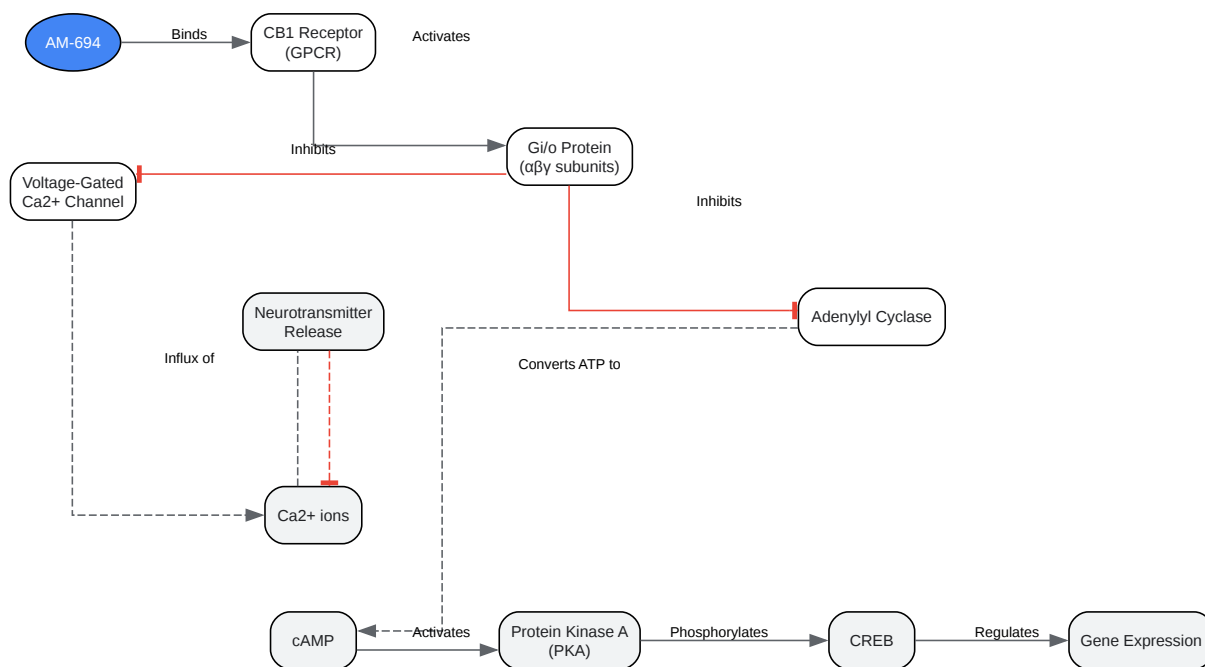
The pharmacological profile of **AM-694** has been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional activity at the cannabinoid receptors.

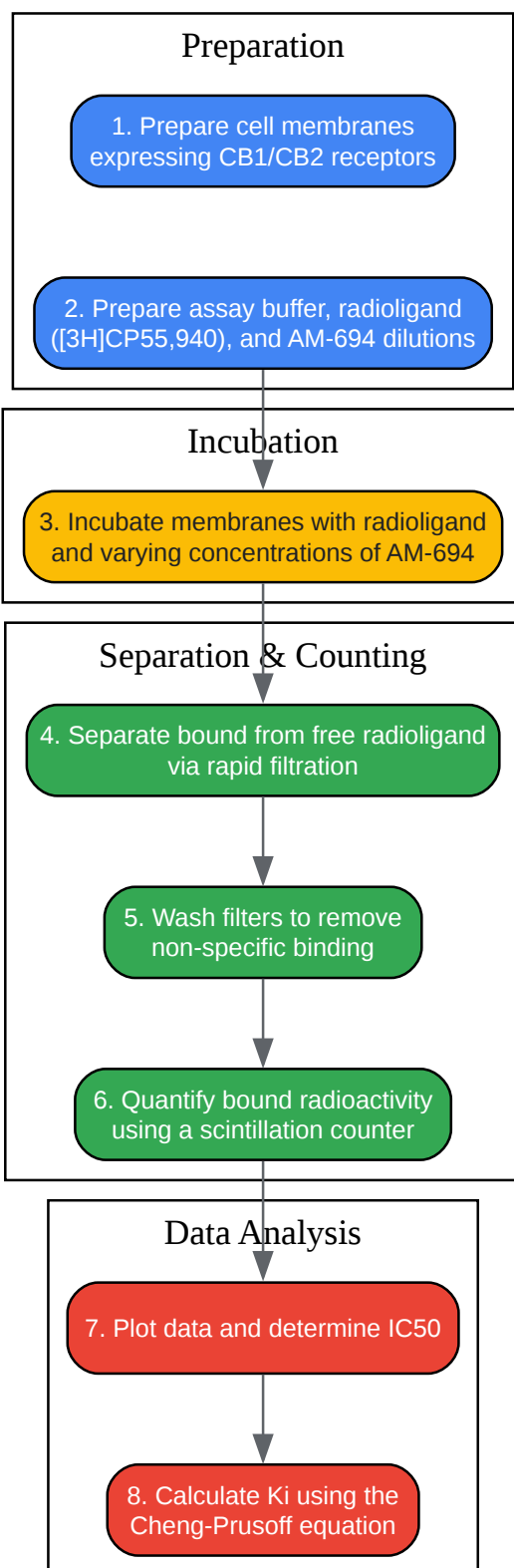
Parameter	Receptor	Value	Assay Type	Reference
Binding Affinity (K _i)	CB1	0.08 nM	Radioligand Binding Assay	[2] [3]
CB2	1.44 nM	Radioligand Binding Assay	[2] [3]	
Functional Activity (EC ₅₀)	CB1	52.8 nM	GTP Binding Assay	[3]
Functional Activity (E _{max})	CB1	63%	GTP Binding Assay	[3]

Note: The 18-fold selectivity of **AM-694** for the CB1 receptor over the CB2 receptor highlights its utility as a CB1-selective agonist.[\[2\]](#)

Mechanism of Action: Signaling Pathways

As a potent agonist of the CB1 receptor, **AM-694** initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.





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References

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